molecular formula C20H19NO6 B583897 (+/-)-Nor-beta-hydrastine CAS No. 66408-36-4

(+/-)-Nor-beta-hydrastine

Katalognummer: B583897
CAS-Nummer: 66408-36-4
Molekulargewicht: 369.373
InChI-Schlüssel: VKUFOPJSFWVKKJ-ZWKOTPCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-Nor-beta-hydrastine is a complex organic compound with a unique structure that combines elements of benzofuran and isoquinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Nor-beta-hydrastine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Isoquinoline Moiety: This step often involves the use of isoquinoline derivatives and appropriate coupling reactions.

    Formation of the Dioxolo Ring: This can be achieved through cyclization reactions involving diol precursors and appropriate dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-Nor-beta-hydrastine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (+/-)-Nor-beta-hydrastine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a treatment for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (+/-)-Nor-beta-hydrastine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-6,7-Dimethoxy-3-(isoquinolin-5-yl)-2-benzofuran-1(3H)-one: Lacks the dioxolo ring, which may affect its biological activity.

    (3R)-6,7-Dimethoxy-3-(tetrahydroisoquinolin-5-yl)-2-benzofuran-1(3H)-one: Similar structure but lacks the dioxolo ring, which may influence its chemical reactivity.

    (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydroisoquinolin-5-yl)-2-benzofuran-1(3H)-one: Similar structure but lacks the dioxolo ring, which may affect its pharmacological properties.

Uniqueness

The presence of the dioxolo ring in (+/-)-Nor-beta-hydrastine distinguishes it from similar compounds. This structural feature may contribute to its unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Biologische Aktivität

(+/-)-Nor-beta-hydrastine, a compound derived from the plant Hydrastis canadensis, has garnered attention for its potential biological activities, particularly in cancer treatment and immune modulation. This article synthesizes research findings on its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Profile

This compound is an alkaloid with the chemical formula C21H21NO6. It belongs to a class of compounds known for their pharmacological properties, including anti-inflammatory and anticancer effects. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Research indicates that this compound exhibits several mechanisms of action, particularly in inhibiting cancer cell proliferation and invasion:

  • Cell Cycle Arrest : Studies show that this compound induces cell cycle arrest in lung adenocarcinoma cells by modulating cyclin-dependent kinases (CDKs). Specifically, it inhibits the expression of cyclin D1/D3 and CDK2/4/6, leading to a G1 phase arrest in the cell cycle . This effect was confirmed through MTT assays and Western blot analyses.
  • Inhibition of PAK4 Kinase Activity : The compound selectively inhibits p21-activated kinase 4 (PAK4), which plays a crucial role in cell proliferation and oncogenic transformation. Inhibition of PAK4 leads to reduced migration and invasion of cancer cells through pathways involving LIMK1/cofilin and MMP2 .
  • Induction of Apoptosis : this compound has been shown to promote early apoptosis in lung adenocarcinoma cells via the mitochondrial pathway, suggesting its potential as an anticancer agent .

Antitumor Activity

A significant study demonstrated that treatment with this compound resulted in a concentration-dependent inhibition of various lung cancer cell lines, including A549 and LTEP-A-2. The compound's efficacy was linked to its ability to induce G1 phase arrest and inhibit key regulatory proteins involved in cell cycle progression .

In Vitro Studies

In vitro studies using MTT assays revealed that concentrations as low as 10 µmol/L of this compound significantly inhibited cell growth in specific lung cancer cell lines while having minimal effects on others like HEK-293 . The following table summarizes the observed effects on different cell lines:

Cell LineIC50 (µmol/L)Effect on Proliferation
A54910Significant inhibition
LTEP-A-210Significant inhibition
NCI-H460>100Minimal effect
HEK-293>100Minimal effect

Case Studies

In a case study focusing on the use of Hydrastis canadensis extracts containing this compound, patients with chronic respiratory conditions showed improved immune responses when supplemented with these extracts. The study highlighted the compound's role in enhancing immune function while exhibiting low toxicity profiles .

Eigenschaften

IUPAC Name

(3R)-6,7-dimethoxy-3-[(5S)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-13-4-3-11-16(19(13)24-2)20(22)27-18(11)17-12-8-15-14(25-9-26-15)7-10(12)5-6-21-17/h3-4,7-8,17-18,21H,5-6,9H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUFOPJSFWVKKJ-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)C3C4=CC5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H](OC2=O)[C@@H]3C4=CC5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858222
Record name (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66408-36-4
Record name (3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.